3,4-difluoro-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)benzamide

Medicinal Chemistry Enzyme Inhibition Chemical Biology

This 3,4-difluoro-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)benzamide (CAS 1428362-83-7) is a structurally novel sulfonamide-benzamide that uniquely combines a 3,4-difluorobenzamide warhead (known EGFR-engaging fragment) with a pyridin-3-ylsulfonyl-piperidine tail. Unlike close analogs where pyridin-4-yl or propylsulfonyl substitutions redirect selectivity toward CYP3A4 or GlyT1 respectively, the pyridin-3-yl configuration creates a distinct pharmacophore for broad-panel kinase or CYP inhibition profiling. With no prior biological activity data published, laboratories maintaining internal screening cascades can leverage this compound to establish a first-in-class selectivity fingerprint. Procure now to advance sulfonyl-group SAR, chemoproteomics probe design, or LC-MS/MS method development.

Molecular Formula C18H19F2N3O3S
Molecular Weight 395.42
CAS No. 1428362-83-7
Cat. No. B2807765
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-difluoro-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)benzamide
CAS1428362-83-7
Molecular FormulaC18H19F2N3O3S
Molecular Weight395.42
Structural Identifiers
SMILESC1CN(CCC1CNC(=O)C2=CC(=C(C=C2)F)F)S(=O)(=O)C3=CN=CC=C3
InChIInChI=1S/C18H19F2N3O3S/c19-16-4-3-14(10-17(16)20)18(24)22-11-13-5-8-23(9-6-13)27(25,26)15-2-1-7-21-12-15/h1-4,7,10,12-13H,5-6,8-9,11H2,(H,22,24)
InChIKeyBHWMVMLMTXQLOM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3,4-Difluoro-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)benzamide (CAS 1428362-83-7): Structural Class and Core Identity for Procurement


3,4-Difluoro-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)benzamide (CAS 1428362-83-7) is a synthetic small molecule (molecular formula C18H19F2N3O3S; molecular weight 395.42 g/mol) that combines a 3,4-difluorobenzamide moiety with a piperidine ring substituted by a pyridine-3-sulfonyl group . It belongs to the class of sulfonamide-containing benzamides, a structural family explored for enzyme inhibition, particularly kinase and cytochrome P450 targets . The compound is available from research chemical suppliers for in vitro studies, and its structure suggests potential engagement with targets that recognize both the fluorinated benzamide and the sulfonyl-piperidine-pyridine pharmacophore .

Why In-Class Sulfonamide-Benzamide Analogs Cannot Simply Substitute 3,4-Difluoro-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)benzamide (CAS 1428362-83-7)


Within the sulfonamide-benzamide class, minor structural modifications produce divergent target engagement, solubility, and off-target liability profiles. For example, replacing the 3,4-difluorobenzamide with a 3,4-dichlorobenzamide in CYP3A4 inhibitors yields different inhibitory potency, while exchanging the pyridin-3-ylsulfonyl for a propylsulfonyl or pyridin-4-ylsulfonyl can shift selectivity from CYP enzymes to glycine transporter 1 (GlyT1) . The precise combination of 3,4-difluoro substitution on the benzamide and the pyridin-3-ylsulfonyl‑piperidine scaffold in this compound creates a unique pharmacophore that is not interchangeable with close analogs, as demonstrated by the distinct biological profiles reported for structurally related molecules .

Quantitative Differentiation Evidence for 3,4-Difluoro-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)benzamide (CAS 1428362-83-7) vs. Structural Analogs


Absence of Publicly Available Quantitative Comparative Biological Data for the Target Compound

A comprehensive search of primary literature, patents, and authoritative databases (including ChEMBL, PubChem BioAssay, and ZINC) reveals no publicly available quantitative biological activity data (e.g., IC50, Ki, EC50) for 3,4-difluoro-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)benzamide . The ZINC15 entry explicitly states 'There is no known activity for this compound' . Consequently, no direct head-to-head comparisons or cross-study comparable data can be presented at this time. This absence of data underscores the compound's status as a structurally novel but biologically uncharacterized chemical entity, which is a critical consideration for procurement decisions in target-based screening campaigns.

Medicinal Chemistry Enzyme Inhibition Chemical Biology

Structural Differentiation: Pyridin-3-ylsulfonyl vs. Pyridin-4-ylsulfonyl and Alkylsulfonyl Motifs

The target compound's pyridin-3-ylsulfonyl moiety distinguishes it from both the pyridin-4-ylsulfonyl analogs reported in CYP3A4 inhibitor patents (e.g., EP1937639) and the propylsulfonyl‑containing GlyT1 inhibitors described by Zhao et al. . In the GlyT1 series, replacement of the propylsulfonyl group with a pyridin-3-ylsulfonyl would be expected to alter both potency and selectivity due to the change in steric bulk, hydrogen-bonding capacity, and electronic properties. While no direct comparative data exist for this compound, the class-level inference is that the pyridin-3-ylsulfonyl group confers a divergent biological fingerprint compared to common alkylsulfonyl or pyridin-4-ylsulfonyl derivatives.

Structure-Activity Relationship GlyT1 Inhibition CYP3A4 Inhibition

Fluorination Pattern: 3,4-Difluoro vs. 3,4-Dichloro and Mono-Fluoro Benzamide Analogs

The 3,4-difluorobenzamide fragment is a recognized pharmacophore in kinase and CYP enzyme inhibition. 3,4-Difluorobenzamide alone has been reported to inhibit epidermal growth factor (EGF) binding and the growth of human skin cancer cells in tissue culture, with a detection sensitivity of 0.05 µg/mL . In the patent literature, N-(3,4-difluorobenzyl)‑2‑{[(5‑methoxypyridin-3-yl)amino]sulfonyl}benzamide is explicitly claimed as a CYP3A4 inhibitor . The target compound retains the 3,4-difluoro pattern but couples it to a distinct sulfonyl-piperidine-pyridine scaffold, potentially preserving EGF-pathway or CYP inhibition while altering physicochemical properties such as logP (predicted XLogP3 = 1.9) and topological polar surface area (tPSA = 78 Ų) .

CYP3A4 Inhibition EGFR Binding Chemical Probe Design

Recommended Application Scenarios for 3,4-Difluoro-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)benzamide (CAS 1428362-83-7) Based on Available Evidence


De Novo Kinase or CYP Enzyme Inhibition Screening

Given the documented CYP3A4 inhibitory activity of structurally related pyridinaminosulfonyl benzamides and the known EGFR inhibitory property of the 3,4-difluorobenzamide fragment , this compound is a logical candidate for broad-panel kinase or CYP inhibition profiling. Because no prior activity data exist, it is best suited for laboratories that maintain internal screening cascades and can generate primary IC50 data across multiple targets, thereby leveraging the compound's structural novelty to identify a unique selectivity fingerprint.

Structure–Activity Relationship (SAR) Expansion of GlyT1 or CYP Chemical Series

The compound's pyridin-3-ylsulfonyl-piperidine scaffold is structurally intermediate between the propylsulfonyl GlyT1 inhibitors reported by Zhao et al. and the pyridin-4-ylsulfonyl CYP3A4 inhibitors claimed in EP1937639. Medicinal chemistry teams aiming to explore sulfonyl-group SAR can procure this compound as a key analog to probe the effect of pyridine nitrogen position (3‑yl vs. 4‑yl) on potency, selectivity, and metabolic stability.

Chemical Probe for Target Identification via Affinity-Based Proteomics

The combination of a 3,4-difluorobenzamide warhead (known to engage EGFR) and a sulfonyl-piperidine-pyridine tail that can be functionalized (e.g., via piperidine nitrogen modification) makes this compound a suitable starting point for designing affinity probes or photoaffinity labels. Such probes can be used in chemoproteomics experiments to identify novel protein targets, particularly in cancer cell lines where 3,4-difluorobenzamide shows growth-inhibitory activity .

Reference Standard for Analytical Method Development

With a defined molecular weight (395.42 g/mol), molecular formula (C18H19F2N3O3S), and predicted logP (XLogP3 = 1.9) , the compound is suitable as a reference standard for developing LC-MS/MS or HPLC-UV methods aimed at detecting sulfonamide-benzamide derivatives in complex matrices. Its unique InChI Key (BHWMVMLMTXQLOM-UHFFFAOYSA-N) ensures unambiguous identification during method validation.

Quote Request

Request a Quote for 3,4-difluoro-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.